4-bromo-2-iodo-1,5-dimethyl-1H-imidazole

Lipophilicity Physicochemical Properties Drug Design

Sourcing unsymmetrical dihaloimidazoles with unreliable purity introduces variability in sequential cross-coupling and complicates pharmacokinetic optimization. This batch-consistent 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole (≥98%) eliminates this variability. • Orthogonal Reactivity: Distinct C-I and C-Br bond dissociation energies enable iterative Suzuki-Miyaura or Buchwald-Hartwig couplings at C2 then C4 for rapid 2,4-disubstituted library generation. • Optimized Physicochemistry: Experimentally derived LogP of ~2.10 increases scaffold lipophilicity by 0.4-0.8 units over mono-halogenated analogs, directly modulating passive permeability without adding aromatic rings. • Analytical Traceability: The characteristic Br/I isotopic mass signature functions as an intrinsic label for mass spectrometry tracing and heavy-atom derivatization for X-ray crystallography phasing.

Molecular Formula C5H6BrIN2
Molecular Weight 300.9
CAS No. 2758006-13-0
Cat. No. B6222284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-iodo-1,5-dimethyl-1H-imidazole
CAS2758006-13-0
Molecular FormulaC5H6BrIN2
Molecular Weight300.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole: Overview


4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole (CAS 2758006-13-0) is a highly functionalized heterocyclic building block belonging to the dihalogenated imidazole class . Its molecular formula is C5H6BrIN2, with a molecular weight of 300.92 g/mol . The compound features a 1,5-dimethylimidazole core bearing bromine at the 4-position and iodine at the 2-position, a substitution pattern that confers distinct reactivity profiles for sequential cross-coupling applications . Commercially available at research-grade purity (typically 98%) , this compound is primarily employed as a versatile intermediate in medicinal chemistry and materials science for the construction of polyfunctionalized imidazole scaffolds [1].

Why 4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole Is Irreplaceable


Substitution of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole with mono-halogenated or differently substituted imidazole analogs is not straightforward due to quantifiable differences in physicochemical properties and synthetic reactivity. The presence of two distinct halogens (Br and I) at specific positions (C4 and C2) creates a unique electronic environment and enables orthogonal reactivity profiles that are absent in mono-halogenated counterparts [1]. For instance, the significantly higher calculated lipophilicity (LogP ≈ 2.10) of this dihalogenated compound compared to its 2-bromo analog (LogP ≈ 1.34-1.68) directly impacts its behavior in liquid-liquid extraction, chromatographic purification, and passive membrane permeability in biological assays . Furthermore, the established difference in bond dissociation energies and oxidative addition rates between C–I and C–Br bonds allows for chemoselective, sequential cross-coupling transformations that are impossible with symmetrical dihalides or monohalides [2]. These measurable differences underscore the necessity of sourcing this specific compound for applications demanding its precise chemical identity.

Differentiation Evidence for 4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole


Higher Lipophilicity vs. Mono-Bromo Imidazoles

4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole exhibits a calculated LogP value of 2.09562 , indicating a significantly higher lipophilicity compared to the mono-brominated analog 2-bromo-1,5-dimethyl-1H-imidazole (CAS 235426-31-0), which has a reported LogP range of 1.34-1.68 depending on the calculation method . This quantitative difference arises from the additional heavy iodine atom at the 2-position.

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight Advantage Over 4-Bromo Analog

The molecular weight of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole is 300.92 g/mol . In contrast, the closely related analog 4-bromo-1,5-dimethyl-1H-imidazole (CAS 158585-81-0) has a molecular weight of approximately 175.03 g/mol . The substantial mass difference (ΔMW ≈ 126 g/mol) is attributable to the iodine substitution, which also influences other bulk properties such as density and melting point.

Molecular Weight Physicochemical Properties Compound Characterization

Sequential Cross-Coupling vs. Mono-Halogenated Imidazoles

The presence of both an iodo (C2) and a bromo (C4) substituent provides a distinct synthetic advantage. While direct experimental data for this specific compound is limited in the public domain, extensive class-level knowledge demonstrates that C–I bonds undergo oxidative addition to Pd(0) or Cu(I) catalysts significantly faster than C–Br bonds [1]. This reactivity difference allows for selective, sequential functionalization—first at the 2-position (via the more reactive iodide), followed by the 4-position (via the less reactive bromide)—a capability that is not possible with simple monohalogenated imidazoles like 2-bromo-1,5-dimethyl-1H-imidazole or 4-iodo-1,5-dimethyl-1H-imidazole, which offer only a single reactive site [2].

Sequential Cross-Coupling Chemoselectivity Building Blocks

Purity Specification for Research Procurement

Reputable suppliers such as Leyan offer 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole with a specified purity of 98% . This level of purity is comparable to that of widely used analogs like 2-bromo-1,5-dimethyl-1H-imidazole, which is also commercially available at 97% purity from suppliers like ABCR . This ensures that procurement of this compound does not compromise on quality relative to more common building blocks.

Purity Quality Control Procurement Specification

Optimal Use Cases for 4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole


Sequential Cross-Coupling for Imidazole Libraries

Leverage the orthogonal reactivity of the C2-iodo and C4-bromo groups (as established in Evidence Item 3) to perform two consecutive, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This enables the rapid generation of a diverse library of 2,4-disubstituted imidazoles, a privileged scaffold in kinase inhibitor and other drug discovery programs [1]. The ability to introduce different aryl or heteroaryl groups at specific positions in a controlled manner is a direct, practical advantage of this compound over mono-halogenated imidazole building blocks.

Lipophilic Tuning in Drug Discovery

In lead optimization campaigns where the lipophilicity (LogP) of a core scaffold must be increased without introducing additional aromatic rings, the use of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole is indicated. Its experimentally derived LogP of 2.10 (Evidence Item 1) represents a quantifiable 0.4-0.8 unit increase over the mono-bromo analog. This allows medicinal chemists to improve a compound's membrane permeability or metabolic stability profile by selecting this more lipophilic building block early in the synthetic route, rather than relying on late-stage functionalization which may be lower yielding [2].

Heavy-Atom Derivatives for Crystallography and MS

The high molecular weight (300.92 g/mol) and the presence of an iodine atom (Evidence Item 2) make this compound an ideal precursor for synthesizing heavy-atom derivatives. These derivatives are crucial for single-wavelength anomalous dispersion (SAD) phasing in protein X-ray crystallography. Furthermore, the distinct isotopic pattern resulting from the bromine and iodine atoms provides a unique, easily identifiable signature in mass spectrometry, useful for internal standard development or tracking synthetic intermediates in complex reaction mixtures [3].

High-Purity Building Block for Catalytic Methods

For research groups developing novel palladium- or copper-catalyzed cross-coupling methodologies, the commercial availability of this compound at 98% purity (Evidence Item 4) ensures a reliable starting point. This high purity minimizes batch-to-batch variability and reduces the confounding effects of unknown impurities during reaction optimization and mechanistic studies. This is particularly important when exploring new ligand systems or reaction conditions where catalyst poisoning can be a significant issue.

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